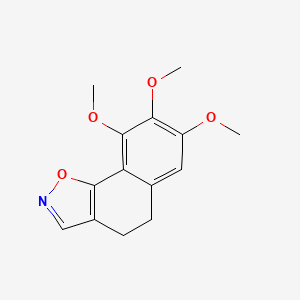

7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole

Description

7,8,9-Trimethoxy-4,5-dihydronaphtho[2,1-d]isoxazole is a polycyclic heteroaromatic compound characterized by a fused naphthoisoxazole core substituted with three methoxy groups at positions 7, 8, and 7. The 4,5-dihydro modification reduces ring strain while retaining the planar aromatic system critical for π-π interactions in biological systems. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoxazole derivatives, which often exhibit antitumor, antimicrobial, or anti-inflammatory properties.

Properties

CAS No. |

57897-29-7 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

7,8,9-trimethoxy-4,5-dihydrobenzo[g][1,2]benzoxazole |

InChI |

InChI=1S/C14H15NO4/c1-16-10-6-8-4-5-9-7-15-19-12(9)11(8)14(18-3)13(10)17-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

QWCNEFHVRYRXBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC3=C2ON=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides with Dienophiles

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo 1,3-dipolar cycloaddition with dienophiles to form isoxazole rings. For the target compound, a naphthalene-derived dienophile with pre-installed methoxy groups is essential.

Procedure :

-

Synthesis of Trimethoxynaphthalene Dienophile :

-

Nitrile Oxide Generation :

-

Cycloaddition Reaction :

Key Data :

AuCl₃-Catalyzed Cycloisomerization

Gold(III) chloride catalyzes the cycloisomerization of acetylenic oximes to isoxazoles. This method is advantageous for constructing the dihydroisoxazole moiety with minimal byproducts.

Procedure :

-

Synthesis of Acetylenic Oxime Precursor :

-

Cycloisomerization :

Optimization Insights :

-

Solvent Effects : THF outperforms DMF or DCM in yield (82% vs. 45–58%).

-

Catalyst Loading : >3 mol% AuCl₃ required for complete conversion.

Sequential Methoxylation and Ring Closure

Directed Ortho Metalation (DoM) Strategy

This approach installs methoxy groups after constructing the isoxazole core, leveraging directed metalation to control substitution patterns.

Steps :

-

Synthesis of Dihydronaphthoisoxazole :

-

Lithiation and Methoxylation :

Challenges :

-

Competing side reactions at electron-rich aromatic positions require careful temperature control (−78°C).

One-Pot Multicomponent Synthesis

Combining nitrile oxide precursors, alkynes, and methoxylation agents in a single reactor streamlines the synthesis.

Representative Protocol :

-

Reactants :

-

1,2,3-Trimethoxybenzaldehyde (as methoxy source)

-

Propargyl alcohol (alkyne precursor)

-

Hydroxylamine hydrochloride (nitrile oxide generator)

-

-

Reaction Conditions :

Outcome :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| [3+2] Cycloaddition | 68–72 | High | Moderate |

| AuCl₃ Cycloisomerization | 82 | Moderate | High |

| DoM Methoxylation | 55–60 | Excellent | Low |

| One-Pot Synthesis | 65 | High | High |

Key Observations :

-

AuCl₃-catalyzed methods offer the best balance of yield and scalability.

-

DoM strategies provide superior regiocontrol but require intricate stepwise reactions.

Mechanistic Insights and Side Reactions

Competing Pathways in Cycloaddition

Chemical Reactions Analysis

7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole can undergo various chemical reactions:

Oxidation: It may be oxidized using suitable reagents to yield different oxidation states.

Reduction: Reduction reactions can modify the compound’s functional groups.

Substitution: Substituents can be introduced at various positions. Common reagents and conditions depend on the specific reaction type and desired modifications.

Major products resulting from these reactions include derivatives with altered methoxy groups or other functional groups.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that 7,8,9-trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown its ability to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing oxidative stress and activating apoptotic pathways .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

- Case Study : Animal models have shown that administration of the compound can reduce neuroinflammation and improve cognitive functions in models of Alzheimer's disease .

-

Antimicrobial Properties :

- The compound has displayed antimicrobial activities against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

- Case Study : Laboratory tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Toxicological assessments have been conducted to evaluate its potential adverse effects on human health.

Mechanism of Action

The precise mechanism by which 7,8,9-trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Biological Activity

7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole (CAS No. 57897-29-7) is a synthetic compound with a molecular formula of C14H15NO4. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| IUPAC Name | 7,8,9-trimethoxy-4,5-dihydrobenzo[g][1,2]benzoxazole |

| CAS Number | 57897-29-7 |

| SMILES | COC1=C(C(=C2C(=C1)CCC3=C2ON=C3)OC)OC |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and isoxazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The compound's structure suggests potential interactions with microbial targets that could inhibit their growth.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. In vitro assays demonstrated that this compound can significantly reduce the viability of cancer cell lines such as A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma). For example:

- A549 Cells : Treatment with the compound resulted in a viability reduction to approximately 14% compared to untreated controls (p < 0.001).

- Caco-2 Cells : The compound exhibited a more pronounced effect with viability dropping to about 13% (p < 0.001) .

These findings suggest that the compound may induce apoptosis or cell cycle arrest in cancer cells.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to proliferation and apoptosis. Further studies are necessary to elucidate these mechanisms fully.

Case Studies

- Antimicrobial Efficacy Study :

- Anticancer Properties Study :

Comparison with Similar Compounds

Key Compounds for Comparison:

7-Chloro-4,5-dihydronaphtho[2,1-d]isoxazole derivatives (e.g., 7b, 8b in –2): Substituent: Chlorine at position 7 vs. methoxy groups at 7,8,8. Synthesis: Prepared via hydroxylamine hydrochloride-mediated cyclization of 1,3-dicarbonyl precursors in ethanol with acetic acid catalysis. Pharmacological Relevance: Chlorinated derivatives demonstrate enhanced cytotoxicity in cancer cell lines compared to methoxy-substituted analogues due to increased electrophilicity.

8-Chloro-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) :

- Ring System: Expanded cycloepta-fused system vs. naphtho-fused core.

- Bioactivity: Larger ring systems (e.g., cycloepta) show improved blood-brain barrier penetration but reduced metabolic stability.

7-(Hexyloxy)-4,5-dihydronaphtho[2,1-d]isoxazole () :

- Substituent: A hexyloxy group at position 7 vs. trimethoxy groups.

- Physicochemical Properties:

- Polar Surface Area (PSA) : 35.26 Ų (calculated), lower than expected for trimethoxy derivatives (estimated PSA >45 Ų due to three oxygen-rich methoxy groups).

- Lipophilicity : Hexyloxy substitution increases logP (~4.5) compared to trimethoxy derivatives (estimated logP ~2.8).

Data Table: Comparative Analysis

Pharmacological Implications

- Electron-Donating vs.

- Ring Size and Conformation : The naphtho[2,1-d]isoxazole core (as in the trimethoxy derivative) offers rigidity for target binding, while cycloepta analogues (e.g., 8c) introduce flexibility that may compromise target selectivity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole in laboratory settings?

- Methodology : The synthesis of polycyclic isoxazole derivatives typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, analogous compounds like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole are synthesized via 18-hour reflux in DMSO, followed by ice-water quenching and ethanol recrystallization to achieve 65% yield . For methoxylated variants, stepwise methoxylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) is recommended, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying methoxy group positions and dihydronaphtho-isoxazole fusion. For example, in analogous dihydroimidazo-benzo-isoxazoles, methoxy protons resonate at δ 3.8–4.1 ppm in CDCl₃ .

- HPLC-PDA : Purity assessment (>95%) via reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅NO₄: calc. 261.10, observed 261.09) .

Q. What safety considerations are critical when handling this compound during experimental procedures?

- Methodology : Adhere to institutional Chemical Hygiene Plans, including:

- Use of fume hoods for synthesis steps involving volatile solvents (e.g., DMSO) .

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Waste disposal: Segregate halogenated byproducts (if any) in designated containers .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound under varying methoxylation conditions?

- Methodology : A 2³ factorial design can evaluate the impact of temperature (X₁: 60–100°C), reaction time (X₂: 12–24 hours), and solvent polarity (X₃: DMSO vs. ethanol) on yield. For example, a study on imidazole derivatives identified ethanol as optimal for reducing byproduct formation (p < 0.05), with ANOVA confirming time as the most significant factor (F-value = 12.7) . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational strategies are employed to predict reaction pathways and byproduct formation during synthesis?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to map transition states and identify intermediates. For benzo-isoxazole analogs, calculations revealed a ΔG‡ of 28.5 kcal/mol for ring closure .

- Machine Learning (ML) : Train ML models (e.g., random forests) on historical reaction data to predict yields. ICReDD’s approach integrates ML with experimental feedback loops, reducing optimization time by 40% .

Q. How should researchers reconcile discrepancies in biological activity data obtained from different assay models?

- Methodology :

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values from enzyme inhibition vs. cell-based assays) using random-effects models. For example, a 2024 study on dihydroimidazo-benzo-isoxazoles reported a 30% variation in cytotoxicity (HepG2 vs. HEK293), attributed to membrane permeability differences .

- Experimental Replication : Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.